Product packaging for 2-Propylheptan-1-al(Cat. No.:CAS No. 76058-49-6)

2-Propylheptan-1-al

Cat. No.: B1597998
CAS No.: 76058-49-6
M. Wt: 156.26 g/mol
InChI Key: FEFNFOUJRMDJFO-UHFFFAOYSA-N
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Description

Significance of Branched Aldehydes in Modern Organic Chemistry

Branched aldehydes are a class of organic compounds that hold considerable importance in various sectors of modern chemistry. Their structural complexity, characterized by a carbon chain with alkyl branches, sets them apart from their linear counterparts and provides unique chemical reactivity and physical properties.

In synthetic organic chemistry, branched aldehydes are crucial intermediates for creating complex molecules. They are particularly valuable in the synthesis of α,α-disubstituted amino acids, which are important components of biologically active molecules and pharmaceuticals. acs.org The construction of these molecules is often challenging due to steric hindrance, making the development of efficient catalytic systems for the functionalization of branched aldehydes an active area of research. acs.orgmdpi.com

Furthermore, these compounds are precursors to high-molecular-weight oxo alcohols, which are used to manufacture plasticizers, resins, detergents, and processing solvents. wikipedia.org The properties of the final products, such as the flexibility conferred by a plasticizer, are directly influenced by the structure of the branched alcohol precursor. wikipedia.org

In the food industry, short-chain branched aldehydes like 2-methyl propanal and 3-methyl butanal are recognized as potent flavor compounds, contributing malty or chocolate-like notes to a wide range of fermented and heat-treated products. nih.gov Understanding the formation pathways of these aldehydes is essential for controlling flavor development in foods. nih.gov The reactivity of the aldehyde group, which can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, makes these compounds versatile building blocks in many chemical processes. teachy.app

Overview of Academic Research Trajectories for 2-Propylheptan-1-al

Academic and industrial research concerning this compound is predominantly centered on its synthesis and its subsequent conversion to other valuable chemicals. The investigations aim to enhance the efficiency, selectivity, and sustainability of the manufacturing processes involving this aldehyde.

A primary trajectory in the study of this compound is its synthesis through hydroformylation, also known as the "oxo synthesis." This process typically involves the reaction of olefins, such as butenes or nonenes, with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst. wikipedia.orgchemsrc.com For instance, a patented method describes the preparation of 2-propylheptanol from linear butenes, where the intermediate aldehyde mixture containing n-pentanal undergoes an aldol (B89426) condensation. google.com The n-pentanal self-condenses at a much higher rate than it cross-condenses with its isomers, leading to the formation of the precursor for 2-propylheptanol upon hydrogenation. google.com

Another significant research focus is the aldol condensation of smaller aldehydes, such as valeraldehyde (B50692) (n-pentanal), to produce 2-propylhept-2-enal, which is then hydrogenated to yield this compound and subsequently 2-propylheptan-1-ol (B125120). lookchem.comgoogle.com Studies have explored the optimization of catalysts for these reactions to improve yields and facilitate one-pot syntheses. lookchem.com

The ultimate goal of much of this research is the production of 2-propylheptan-1-ol, a C10 fatty alcohol. This alcohol is a key raw material for producing plasticizers like di-(2-propylheptyl) phthalate (B1215562) (DPHP), surfactants for detergents, lubricants, and acrylates used in adhesives. chemicalbook.comperstorp.com Therefore, the research on this compound is intrinsically linked to the applications and market demands for its derivative compounds.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 76058-49-6 lookchem.comguidechem.comechemi.com
Molecular Formula C₁₀H₂₀O lookchem.comguidechem.comechemi.com
Molecular Weight 156.27 g/mol guidechem.comechemi.com
Boiling Point 199 - 203.5 °C at 760 mmHg lookchem.comechemi.com
Density 0.816 g/cm³ lookchem.comchemsrc.com
Flash Point 70.7 °C lookchem.comchemsrc.com
Refractive Index 1.421 lookchem.comchemsrc.com

Table 2: Selected Precursors in the Synthesis of this compound

Precursor CompoundCAS NumberSynthesis PathwaySource(s)
Valeraldehyde (Pentanal)110-62-3Aldol Condensation lookchem.comchemsrc.com
1-Butene106-98-9Hydroformylation to Pentanal, then Aldol Condensation chemsrc.com
3-Nonene20063-92-7Hydroformylation chemsrc.com
Carbon Monoxide630-08-0Hydroformylation chemsrc.com
2-Propyl-2-heptenal34880-43-8Hydrogenation lookchem.comchemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B1597998 2-Propylheptan-1-al CAS No. 76058-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propylheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFNFOUJRMDJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997386
Record name 2-Propylheptanal
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76058-49-6
Record name 2-Propylheptanal
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Record name 2-Propylheptan-1-al
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Record name 2-Propylheptanal
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Record name 2-propylheptan-1-al
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Synthetic Methodologies and Process Engineering for 2 Propylheptan 1 Al

Catalytic Hydroformylation Routes to 2-Propylheptan-1-al

Hydroformylation, or the oxo process, is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across an alkene's double bond. numberanalytics.com In the context of this compound synthesis, the hydroformylation of linear butenes is the critical first step to generate the necessary n-valeraldehyde precursor. osti.gov

Feedstock Diversification and Reaction Optimization Strategies

The primary feedstock for the synthesis of n-valeraldehyde is Raffinate II, a C4-stream from steam crackers or FCC units, which is economically attractive. osti.gov This stream is a mixture of linear butenes (1-butene and 2-butene). The hydroformylation of these butenes can be optimized to favor the production of the linear aldehyde, n-valeraldehyde, over its branched isomer, 2-methylbutanal. google.com

Reaction conditions such as temperature, pressure, and catalyst concentration are crucial for maximizing the yield and selectivity of the desired linear aldehyde. numberanalytics.com For instance, with cobalt catalysts, the reaction is typically conducted at temperatures between 100-130°C and a pressure of 11 bar. Increasing the syngas (a mixture of carbon monoxide and hydrogen) pressure can enhance both the reaction rate and selectivity towards aldehydes. scielo.org.mx However, elevated temperatures above 120°C can lead to undesirable side reactions.

Heterogeneous and Homogeneous Catalyst Systems for Aldehyde Selectivity

Both homogeneous and heterogeneous catalysts are employed in hydroformylation, each with distinct advantages and disadvantages. matthey.combaranlab.org Homogeneous catalysts, which are soluble in the reaction medium, generally exhibit high activity and selectivity. matthey.comnih.gov In contrast, heterogeneous catalysts, which exist in a different phase from the reactants, offer easier separation and recyclability. baranlab.orgsavemyexams.com

Homogeneous Catalysts: Rhodium-based complexes are highly active for hydroformylation, but they often favor the formation of branched aldehydes, which is not ideal for this compound synthesis. Cobalt carbonyl (Co₂(CO)₈) is a commonly used homogeneous catalyst that provides a favorable ratio of n-valeraldehyde to iso-valeraldehyde (typically around 3:1).

Heterogeneous Catalysts: The development of solid catalysts aims to simplify the production process and minimize waste. nih.gov Supported catalysts, where the active metal is dispersed on a solid support like silica (B1680970) or alumina, are a key area of research. icp.ac.rursc.org For example, rhodium complexes supported on materials like hydroxyapatite (B223615) have shown significant activity in 1-hexene (B165129) hydroformylation without the need for additional phosphine (B1218219) ligands. icp.ac.ru Supported ionic liquid phase (SILP) catalysts are another emerging technology where a homogeneous catalyst is immobilized in a thin layer of ionic liquid on a solid support, combining the advantages of both catalytic systems. rsc.orgresearchgate.net

Catalyst SystemTypeTypical FeedstockKey AdvantagesKey DisadvantagesSelectivity (n:iso ratio for pentanal)
Cobalt Carbonyl (Co₂(CO)₈)HomogeneousLinear ButenesGood selectivity for linear aldehydes. Requires high pressure and temperature. ~3:1
Rhodium-based complexes (e.g., Rh/TPPTS)HomogeneousLinear ButenesHigh activity at lower pressure. Favors branched aldehydes. ~1:2
Supported Rhodium (e.g., Rh on Hydroxyapatite)Heterogeneous1-HexeneEasy separation and reuse. icp.ac.ruCan have lower activity than homogeneous counterparts. icp.ac.ruVariable, can be influenced by support. icp.ac.ru
Supported Ionic Liquid Phase (SILP) CatalystsHeterogeneous1-ButeneCombines high activity and selectivity with ease of separation. rsc.orgresearchgate.netPotential for catalyst leaching.High n-selectivity achievable. rsc.org

Ligand Design and Computational Insights into Catalytic Performance

The selectivity of homogeneous hydroformylation catalysts can be finely tuned by modifying the ligands attached to the metal center. researchgate.net The steric and electronic properties of the ligands play a crucial role in determining the regioselectivity of the reaction. For instance, bulky phosphine ligands can favor the formation of linear aldehydes by sterically hindering the approach of the alkene to the metal in a way that leads to the branched product. nsf.gov

Computational chemistry has become an invaluable tool for understanding the mechanisms of catalytic reactions and for designing new, more efficient catalysts. kuleuven.be Density functional theory (DFT) and other computational methods can be used to model the entire catalytic cycle, providing insights into the energies of different reaction pathways and the structures of key intermediates. nsf.govresearchgate.net These computational studies help in predicting which ligands will lead to the desired selectivity and in understanding the subtle electronic and steric effects that govern catalyst performance. nsf.govnih.gov For example, computational models have been used to understand the kinetics of cobalt-catalyzed hydroformylation and the factors that determine selectivity. researchgate.net

Aldol (B89426) Condensation-Based Synthetic Pathways Leading to this compound Precursors

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. lumenlearning.comlibretexts.org In the synthesis of this compound, the self-condensation of n-valeraldehyde is a key step to produce the C10 intermediate, 2-propyl-2-heptenal. rsc.orgnih.gov This reaction is typically catalyzed by a base, such as sodium hydroxide. google.com The initial product is a β-hydroxy aldehyde, which readily dehydrates to form the α,β-unsaturated aldehyde. lumenlearning.com

The industrial process often involves the reaction of two molecules of n-valeraldehyde in the presence of a base catalyst. google.com It is crucial to use a feedstock of n-valeraldehyde with a low content of its branched isomer, as the cross-aldol condensation with 2-methylbutanal would lead to the formation of an undesired C10 isomer, 2-propyl-4-methyl-hexanol, after hydrogenation, which has inferior properties as a plasticizer alcohol. google.com

Advances in Industrial Scale Production of this compound

The industrial production of this compound is a multi-step process that begins with the hydroformylation of butenes. rsc.org The resulting n-valeraldehyde is then subjected to aldol condensation. The final step is the hydrogenation of the unsaturated aldehyde intermediate, 2-propyl-2-heptenal, to yield this compound. google.com

Recent advancements have focused on process integration and intensification. One-pot synthesis methods, where multiple reaction steps are carried out in a single reactor, are being explored to shorten the process flow, reduce energy consumption, and lower capital and operating costs. rsc.orgrsc.org For example, a one-pot synthesis of 2-propylheptanol from n-valeraldehyde has been developed using a bifunctional catalyst that can facilitate both the aldol condensation and the subsequent hydrogenation. rsc.org Continuous flow reactors are also being adopted to improve throughput and consistency compared to traditional batch reactors.

Production StepReactant(s)Product(s)Catalyst/ReagentTypical Conditions
HydroformylationLinear Butenes, CO, H₂n-Valeraldehyde, iso-ValeraldehydeCobalt Carbonyl (Co₂(CO)₈)100–130°C, 11 bar
Aldol Condensationn-Valeraldehyde2-Propyl-2-heptenal, WaterSodium Hydroxide (NaOH)80–120°C
Hydrogenation2-Propyl-2-heptenal, H₂This compounde.g., Pd/Al₂O₃ or Ni-based catalysts google.comElevated temperature and pressure

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of this compound, several strategies align with these principles.

The use of heterogeneous catalysts is a key green chemistry approach, as it simplifies catalyst recovery and reuse, minimizing waste. mdpi.com Solid base catalysts like Na₂O/Al₂O₃ for the aldol condensation offer high selectivity and can be reused, reducing the environmental impact compared to homogeneous catalysts that require neutralization and disposal.

Solvent-free reaction conditions are another important aspect of green chemistry. firp-ula.org For instance, solvent-free aldol condensation using solid catalysts can achieve high yields, eliminating the need for solvent recovery steps and reducing energy consumption. The use of supercritical fluids like carbon dioxide as a reaction medium is also being explored as a greener alternative to traditional organic solvents. nih.govnih.gov

Environmentally Benign Catalytic Approaches

The primary route to this compound is through the hydroformylation, or "oxo synthesis," of C4 alkenes to produce precursor aldehydes, which are then used to synthesize the final product. chemicalbook.comlibretexts.org Traditional processes have often relied on cobalt carbonyl catalysts, but modern approaches are moving towards more efficient and selective rhodium-based catalysts. libretexts.orgtaylorandfrancis.com

Recent innovations in catalysis aim to enhance selectivity, reduce energy consumption, and minimize the use of hazardous materials.

Advanced Catalyst Systems: Research has focused on developing sophisticated catalyst systems to improve reaction efficiency. For instance, single-atom catalysts (SACs) have shown significant promise. A cobalt SAC supported on zirconium phosphate (B84403) (CoZrP-2.0) demonstrated approximately 100% conversion of 1-octene (B94956) with 91.3% selectivity for the desired C9 aldehyde in hydroformylation reactions. nih.gov This catalyst also exhibited high stability over multiple cycles, with minimal cobalt leaching. nih.gov

Ligand Engineering: The choice of ligand coordinated to the metal center is crucial for catalyst performance. Phosphite ligands with specific substituents, such as tert-butyl and methoxy (B1213986) groups, have been shown to enhance the longevity and selectivity of rhodium catalysts. These ligands provide steric shielding and have favorable electronic properties that contribute to catalyst stability.

Bimetallic Catalysts: The synergistic effects of using two different metals in a catalyst can lead to improved performance. For example, combining cobalt and ruthenium has been shown to increase the conversion rate of 1-hexene by nearly 60% while suppressing side reactions. nih.gov

Heterogeneous Catalysts: To simplify catalyst recovery and reuse, there is growing interest in heterogeneous catalysts. taylorandfrancis.com These solid-phase catalysts can be easily separated from the liquid product stream, reducing the potential for metal contamination in the final product and streamlining the purification process.

Table 1: Comparison of Catalytic Systems for Aldehyde Synthesis

Catalyst Type Key Features Reported Performance Reference
CoZrP-2.0 (SAC) Single-atom cobalt on zirconium phosphate support. ~100% 1-octene conversion, 91.3% C9 aldehyde selectivity. nih.gov nih.gov
Rhodium with Phosphite Ligands Enhanced stability and selectivity due to ligand design. High regioselectivity for linear aldehydes.
Co/Ru Bimetallic Synergistic effect increases conversion and selectivity. ~60% increase in 1-hexene conversion. nih.gov nih.gov
Heterogeneous Catalysts Solid-phase catalysts for easier separation. Good stability over several weeks in 1-octene hydroformylation. taylorandfrancis.com taylorandfrancis.com

Solvent Minimization and Recycling Technologies

Reducing the environmental footprint of this compound production also involves a focus on solvent use. Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Therefore, significant efforts are being made to minimize their use and implement effective recycling strategies.

Aqueous-Phase Catalysis: One of the most promising green chemistry initiatives involves the use of water as a solvent. Water-based aldol condensation systems significantly reduce the need for organic solvents. The hydroformylation of 1-octene has been successfully carried out in a two-phase system using a water-soluble rhodium complex catalyst. scribd.com This approach allows for the easy separation of the organic product from the aqueous catalyst phase, facilitating catalyst recycling. scribd.com

Solvent Recycling: In processes where organic solvents are still necessary, implementing robust recycling technologies is crucial. Membrane filtration has proven effective for recycling rhodium catalysts, leading to a 40% reduction in metal waste.

Solvent-Free Synthesis: The ultimate goal in green chemistry is to eliminate the need for solvents altogether. While not yet widely implemented for this compound production, research into solvent-free reaction conditions is an active area of investigation.

Table 2: Solvent Strategies in Aldehyde and Alcohol Synthesis

Strategy Description Advantages Reference
Aqueous-Phase Catalysis Utilizes water as the reaction solvent. Reduces organic solvent use, simplifies catalyst separation and recycling. scribd.com scribd.com
Membrane Filtration A technology for separating and recycling catalysts from the reaction mixture. Reduces metal waste by up to 40%.

By focusing on these environmentally benign catalytic approaches and solvent minimization technologies, the chemical industry is making significant strides towards the sustainable production of this compound and its derivatives.

Chemical Transformations and Derivatization Pathways of 2 Propylheptan 1 Al

Reductive Transformations to 2-Propylheptan-1-ol (B125120)

The reduction of 2-propylheptan-1-al to its corresponding alcohol, 2-propylheptan-1-ol, is a fundamental transformation in industrial and laboratory settings. This conversion is most commonly achieved through catalytic hydrogenation.

Exploration of Alternative Reducing Agents

While catalytic hydrogenation is the predominant method for the large-scale reduction of this compound, other reducing agents can be employed, particularly in laboratory-scale syntheses. These agents offer alternative reaction conditions and may be preferable for specific applications.

One such alternative is sodium borohydride (B1222165) (NaBH₄). This reagent is a milder reducing agent compared to others like lithium aluminum hydride and is selective for aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as ethanol (B145695) or methanol. The mechanism involves the transfer of a hydride ion from the borohydride to the electrophilic carbonyl carbon of this compound. Subsequent workup with water or a dilute acid neutralizes the resulting alkoxide to yield 2-propylheptan-1-ol.

Oxidative Transformations to Carboxylic Acid Derivatives

The oxidation of this compound leads to the formation of 2-propylheptanoic acid. This transformation is a key step in the synthesis of various industrial chemicals. The corresponding carboxylic acids can then undergo further reactions, such as esterification. For instance, the resulting acid can be esterified with alcohols to produce esters that have applications as plasticizers. europa.eu The oxidation of the alcohol function of 2-propylheptan-1-ol can lead to the formation of the corresponding carboxylic acid, which may then enter metabolic pathways such as beta-oxidation. europa.eu

Formation of Higher Molecular Weight Compounds via Aldol (B89426) Condensation

This compound is itself synthesized through the aldol condensation of n-pentanal. This reaction involves the base-catalyzed self-condensation of two molecules of n-pentanal to form an α,β-unsaturated aldehyde, specifically 2-propylhept-2-enal. This intermediate is then hydrogenated to produce 2-propylheptan-1-ol.

The aldol condensation is a powerful carbon-carbon bond-forming reaction. sigmaaldrich.com In the case of n-pentanal, a base, such as aqueous sodium hydroxide, is used to deprotonate the α-carbon of one pentanal molecule, creating an enolate. sigmaaldrich.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second pentanal molecule. sigmaaldrich.com The resulting β-hydroxy aldehyde readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated aldehyde. sigmaaldrich.comwikipedia.org

Synthesis of Complex Organic Structures Utilizing this compound as a Building Block

The reactivity of the aldehyde group makes this compound a valuable building block for the synthesis of more complex organic molecules. chemshuttle.com Its derivatives are used in a variety of applications. For example, the alcohol derivative, 2-propylheptan-1-ol, is a key precursor in the synthesis of the plasticizer di-(2-propylheptyl) phthalate (B1215562) (DPHP). Furthermore, derivatives of this compound are utilized in the formulation of fragrances and have relevance in pharmaceutical quality control as impurities.

The chemical transformations discussed above highlight the versatility of this compound in organic synthesis, enabling the creation of a diverse range of molecules with important industrial applications.

Advanced Analytical Techniques for 2 Propylheptan 1 Al and Its Derivatives

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon skeleton of 2-propylheptan-1-al. Both ¹H and ¹³C NMR are utilized to confirm the structure and purity of the compound. The analysis of chemical shifts, integration values, and coupling patterns in the ¹H NMR spectrum allows for the assignment of protons to their specific locations within the molecule. magritek.com Similarly, ¹³C NMR provides information on the different carbon environments. For instance, in the related compound 2-propylheptan-1-ol (B125120), ¹H and ¹³C NMR are critical for structural confirmation. nih.gov Two-dimensional NMR techniques can further confirm the connectivity of the atoms. researchgate.netacs.org

Below is a representative table of expected NMR data for this compound, extrapolated from typical aldehyde and alkane chemical shifts.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Multiplicity
Aldehyde-H9.6-9.8200-205Triplet
α-CH2.2-2.450-55Multiplet
Propyl-CH₂1.2-1.620-35Multiplet
Heptyl-CH₂1.2-1.620-35Multiplet
Terminal-CH₃0.8-1.010-15Triplet

This table is predictive and actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass Spectrometry (MS) is employed to confirm the molecular weight of this compound and to assess its purity. researchgate.netacs.org The mass spectrometer bombards the molecule with electrons, causing it to ionize and break into charged fragments. libretexts.org The resulting mass spectrum displays the mass-to-charge ratio (m/z) of these fragments. chemguide.co.uk The molecular ion peak confirms the molecular weight of the compound. savemyexams.com

The fragmentation pattern is characteristic of the molecule's structure. For aldehydes, common fragmentation includes the loss of small molecules. savemyexams.com Analysis of these fragments helps in confirming the structure of this compound. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition. chemmethod.com

Fragment (m/z) Possible Structure/Loss
156Molecular Ion [M]⁺
127[M-C₂H₅]⁺ or [M-CHO]⁺
113[M-C₃H₇]⁺
85[M-C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺
29[C₂H₅]⁺ or [CHO]⁺

This table represents potential fragmentation patterns. The relative abundance of each fragment can provide further structural information.

Chromatographic Separation and Quantification in Complex Matrices

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification, especially at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile compounds like this compound, even in complex matrices. nih.govspectroscopyonline.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com The separated components then enter the mass spectrometer, which provides identification and quantification. emerypharma.com This technique is considered a gold standard for trace evidence analysis due to its ability to separate and identify components in mixtures. spectroscopyonline.com For enhanced separation of complex samples, two-dimensional gas chromatography (GCxGC) coupled with MS can be utilized. gcms.cznih.gov The selection of an appropriate capillary column, such as a polar one, is important for effective separation.

Advanced Sample Preparation Methodologies (e.g., SPME, Liquid-Liquid Extraction)

Effective sample preparation is crucial for accurate analysis, especially for trace amounts of this compound in complex samples. researchgate.net

Solid-Phase Microextraction (SPME) is a solvent-free technique that is simple, fast, and efficient. researchgate.net It integrates sampling, isolation, and enrichment in a single step. researchgate.net In Headspace SPME (HS-SPME), a coated fiber is exposed to the vapor phase above a sample, adsorbing volatile analytes like aldehydes. jst.go.jppan.olsztyn.pl The fiber is then transferred to the GC injector for analysis. Different fiber coatings, such as divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), can be tested to find the most suitable one for the target analytes. pan.olsztyn.pl On-fiber derivatization can also be employed to enhance the analysis of aldehydes. acs.org

Liquid-Liquid Extraction (LLE) is a traditional method that involves extracting the analyte from a liquid sample into an immiscible organic solvent. ijpsjournal.com This technique is useful for sample clean-up and concentration. ijpsjournal.com Supported Liquid Extraction (SLE) is a related technique where the sample is loaded onto a solid support, and the extraction is performed by passing an organic solvent through it. ijpsjournal.com

Computational Chemistry in Understanding this compound Reactivity

Computational chemistry provides valuable insights into the reactivity of aldehydes like this compound. researchgate.net Methods such as Density Functional Theory (DFT) can be used to predict the reactivity of molecules and to study reaction mechanisms. chemmethod.com For instance, computational studies have been used to investigate the ozonation of aldehydes, predicting activation energies and reaction pathways. unh.edu In the context of asymmetric catalysis, computational modeling helps in understanding the origin of stereoselectivity in reactions involving aldehydes. acs.orgacs.org These theoretical calculations can shed light on descriptor reactivity and dual descriptor properties, providing insights into nucleophilic and electrophilic reactions. chemmethod.com Such studies are crucial for designing new catalysts and optimizing reaction conditions for processes involving this compound and its derivatives. nih.govrsc.orgrsc.org

Quantum Chemical Studies on Reaction Mechanisms and Intermediates

Quantum chemical studies, particularly using Density Functional Theory (DFT), are pivotal in understanding the mechanisms of reactions involved in the synthesis of this compound, such as hydroformylation and aldol (B89426) condensation.

Another major synthetic route to this compound is the aldol condensation of n-pentanal. The mechanism involves the formation of an enolate intermediate under basic conditions, which then acts as a nucleophile attacking the carbonyl carbon of a second pentanal molecule. orgosolver.com Quantum chemical calculations can model the transition states and intermediates in this process, such as the formation of the β-hydroxy aldehyde. Theoretical studies on similar aldehyde condensation reactions have shown that the initial C-C bond formation is often the kinetically relevant step. ufl.edu These computational models provide valuable data on the reaction's feasibility and the stability of the products. acs.org

Reaction Step (Hydroformylation)Intermediate/Transition StateComputational MethodKey Finding
Alkene CoordinationHRh(CO)3L + C2H4 → HRh(CO)3L(C2H4)DFTFormation of a rhodium-alkene π-complex. acs.org
Migratory InsertionHRh(CO)3L(C2H4) → (C2H5)Rh(CO)3LDFTInsertion of the alkene into the Rh-H bond to form an alkyl-rhodium complex. mpg.de
CO Insertion(C2H5)Rh(CO)3L → (C2H5CO)Rh(CO)2LDFTInsertion of a carbonyl group to form an acyl-rhodium complex. mpg.de
Oxidative Addition of H2(C2H5CO)Rh(CO)2L + H2 → (C2H5CO)Rh(H)2(CO)2LDFTDihydrogen coordinates and adds to the rhodium center. mpg.de
Reductive Elimination(C2H5CO)Rh(H)2(CO)2L → C2H5CHO + HRh(CO)2LDFTFormation of the aldehyde product and regeneration of the catalyst. acs.org
Reaction Step (Aldol Condensation)Intermediate/Transition StateComputational MethodKey Finding
Enolate FormationPentanal + Base → Pentanal EnolateQuantum MechanicsAbstraction of an α-hydrogen to form a nucleophilic enolate.
Nucleophilic AttackPentanal Enolate + Pentanal → β-hydroxy aldehydeQuantum MechanicsThe enolate attacks the carbonyl group of another pentanal molecule. orgosolver.com
Dehydrationβ-hydroxy aldehyde → 2-Propyl-2-heptenalQuantum MechanicsElimination of a water molecule to form an α,β-unsaturated aldehyde.

Molecular Modeling for Predicting Chemical Behavior

Molecular modeling encompasses a range of computational techniques used to predict the physical, chemical, and biological properties of molecules like this compound. These models are crucial for understanding structure-activity relationships and for the rational design of chemical processes.

The reactivity of aldehydes, including branched-chain aldehydes like this compound, can be assessed using computational models. nih.gov These studies can provide insights into the stability of the aldehyde and its susceptibility to oxidation or other reactions. For example, computational models can predict the bond dissociation energies of the aldehydic C-H bond, which is relevant for understanding oxidation mechanisms. copernicus.org The steric and electronic properties of the branched alkyl chain influence the reactivity of the aldehyde group. mdpi.com

Molecular dynamics simulations can be employed to study the behavior of branched-chain aldehydes in different environments. mdpi.com For instance, simulations can model the thermal degradation of polymers containing branched structures, which may involve the formation of aldehyde products. mdpi.com These simulations track the movement of atoms over time, providing a dynamic picture of chemical processes.

Furthermore, molecular modeling can be used to predict the interaction of this compound and its derivatives with biological systems. By modeling the interactions with specific proteins or receptors, it is possible to hypothesize about their biological activity. researchgate.net For example, studies on related branched-chain alcohols have used molecular docking to predict their binding affinity to fungal proteins, suggesting potential applications.

PropertyModeling TechniquePredicted Behavior
ReactivityQuantum MechanicsThe branched structure may influence the accessibility and reactivity of the aldehyde functional group. mdpi.com
Thermal StabilityMolecular DynamicsSimulations can predict degradation pathways and the formation of volatile products at elevated temperatures. mdpi.com
Biological InteractionMolecular DockingPrediction of binding modes and affinities to biological targets like enzymes or receptors. researchgate.net

Environmental Science and Ecotoxicological Research of 2 Propylheptan 1 Al and Its Metabolites

Environmental Fate and Transport Studies.

The environmental fate and transport of a chemical substance are determined by its physical and chemical properties, which influence its distribution and persistence in various environmental compartments. epa.gov For 2-Propylheptan-1-al, its journey through the environment is shaped by processes such as biodegradation, bioaccumulation, and transport between air, water, and soil.

Biodegradation Pathways and Kinetics in Aquatic Systems.

This compound is considered to be readily biodegradable in aquatic environments. basf.comixom.com This assessment is based on screening tests that evaluate the extent of its breakdown by microorganisms. europa.eu The biodegradation process in aerobic conditions involves two primary pathways: central fission, which results in the formation of polyethylene (B3416737) glycols (PEGs), and ω-oxidation of the oxyethylene chain, leading to carboxylated forms and subsequent shortening of the chain. researchgate.net The presence of a 2-alkyl branch can influence the dominant pathway, with longer branches favoring ω,β-oxidation. researchgate.net

Studies on similar branched surfactants have shown that those with a limited number of short alkyl groups are readily biodegradable. researchgate.net The rate of biodegradation is crucial, as substances that degrade rapidly are less likely to persist and cause long-term environmental harm. For instance, non-fluorinated amine oxide surfactants, which share some structural similarities, have been shown to be readily metabolized or biodegraded under aerobic conditions with short half-lives. researchgate.net

Assessment of Persistence and Bioaccumulative Potential.

Based on its properties, significant accumulation of this compound in organisms is not expected. basf.com The product does not meet the criteria for being classified as Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB). basf.com This assessment is supported by its ready biodegradability. basf.com

While the substance has a log Pow (octanol-water partition coefficient) of 3.8, which might suggest a potential for bioaccumulation, its rapid breakdown mitigates this risk. The substance will slowly evaporate from the water surface into the atmosphere, and adsorption to solid soil phases is possible. basf.com

Ecotoxicological Assessments of this compound Derived Compounds.

Ecotoxicological assessments are vital for understanding the potential harm a substance can cause to ecosystems. For this compound and its derivatives, these assessments focus on their effects on aquatic life.

Aquatic Toxicity Profiles and Chronic Effects.

This compound is classified as toxic to aquatic life, with long-lasting effects. basf.comixom.comnih.gov It is acutely toxic to aquatic organisms. basf.com Chronic toxicity has also been observed in studies with aquatic invertebrates. For example, a 21-day study on Daphnia magna established a No Observed Effect Concentration (NOEC) of 0.269 mg/L. basf.com

The following table summarizes the aquatic toxicity data for 2-Propylheptan-1-ol (B125120), a primary metabolite:

Test OrganismDurationEndpointValue (mg/L)Source
Scenedesmus subspicatus (Algae)72hrEC505.01 ixom.com
Brachydanio rerio (Fish)96hrLC501.1-3.3 ixom.com
Daphnia magna (Crustacean)48hrEC501.33 ixom.com
Daphnia magna (Crustacean)21 daysNOEC0.269 basf.com

Read-Across Approaches in Environmental Hazard Classification.

Read-across is a method used to predict the properties of a substance by using data from one or more similar "source" chemicals. europa.eu This approach is particularly useful when data for a specific chemical is limited. canada.ca The basis for read-across is structural similarity, with the assumption that similar structures will have similar physicochemical, toxicological, and environmental fate properties. europa.eu

For aldehydes and alcohols, read-across is often employed. For example, in the assessment of the Aldehydes Group, data from analogue substances were used to characterize hazards. canada.ca Similarity is determined by factors like common functional groups, similar carbon range numbers, and common metabolic pathways. 2-Propylheptan-1-ol has been included in a category of "Oxo Alcohols C9 to C13" for assessment purposes, which are described as straight-chain alkyl alcohols with a single side chain. europa.eu This grouping allows for the interpolation and extrapolation of data to assess chemicals without extensive individual testing. europa.eu

Impact of this compound Contaminants in Consumer Products.

Fragrance substances, including compounds related to this compound, are used in a wide array of consumer products such as cosmetics and cleaning agents. windows.net The disposal of these products down the sewer is a likely route for these chemicals to enter the aquatic environment. windows.net The presence of such substances in recycled materials, like construction and demolition waste plastics, is also a consideration for environmental safety. lut.fi

The USEtox model, a scientific consensus model, is used to characterize the ecotoxicological impacts of chemical emissions throughout their life cycle, including those from consumer products. lca-data.com This model helps in assessing the potential risks associated with the release of these compounds into the environment. lca-data.com

Applications and Industrial Relevance of 2 Propylheptan 1 Al Chemistry

Role as a Key Intermediate in Plasticizer Synthesis

2-Propylheptan-1-ol (B125120) is a primary precursor in the manufacturing of high-performance plasticizers. chemicalbook.com These plasticizers are essential additives used to increase the flexibility, durability, and workability of polymeric materials, particularly polyvinyl chloride (PVC). The esterification of 2-propylheptan-1-ol with various anhydrides leads to the formation of a diverse range of plasticizer molecules. medchemexpress.comchemsrc.comglpbio.com

Di-(2-propylheptyl) phthalate (B1215562) (DPHP) is a significant general-purpose PVC plasticizer synthesized through the esterification of 2-propylheptan-1-ol with phthalic anhydride (B1165640). npc.com.twwikipedia.orgcpsc.gov The production process is typically conducted in a closed system and can achieve a purity of over 99%. cpsc.gov

DPHP is recognized for its excellent plasticizing efficiency and low migration rate. npc.com.tw It serves as a direct replacement for other common phthalates like DEHP and DINP in many applications. wikipedia.org Key performance characteristics of DPHP include high thermal stability and low volatility, which contribute to its suitability for applications such as automotive interiors and wire and cable insulation. npc.com.twwikipedia.org

Table 1: Comparative Properties of PVC Plasticizers

Property DPHP DEHP DINP
Primary Alcohol Precursor 2-Propylheptan-1-ol 2-Ethylhexanol Isononyl alcohol
Key Applications Automotive interiors, wires, cables General purpose PVC General purpose PVC
Performance Highlights Low volatility, low fogging, excellent heat-resistance - -

This table provides a simplified comparison of DPHP with other common plasticizers.

A method for preparing DPHP involves reacting phthalic anhydride and 2-propylheptanol in a 1:2.4 to 1:3.0 molar ratio. google.com The process includes heating with activated carbon, followed by the addition of a catalyst and further heating to complete the reaction. google.com

Beyond phthalic anhydride, 2-propylheptan-1-ol can be esterified with other anhydrides and dicarboxylic acids to create a variety of plasticizers. medchemexpress.comchemsrc.comgoogle.com These include esters of trimellitic anhydride, adipic acid, sebacic acid, and azelaic acid. medchemexpress.comchemsrc.comgoogle.com This versatility allows for the tailoring of plasticizer properties to meet the specific demands of different polymer applications. google.com

Di-(2-propylheptyl) phthalate (DPHP) Production and Performance

Development of Surfactants and Detergent Formulations from 2-Propylheptan-1-ol Derivatives

Derivatives of 2-propylheptan-1-ol are instrumental in the formulation of surfactants and detergents. chemicalbook.comontosight.ai The branched structure of the alcohol is a key feature that influences the surface-active properties of the resulting surfactant molecules, making them effective in various cleaning and industrial applications. chemicalbook.comwikipedia.org

A notable class of surfactants derived from 2-propylheptan-1-ol are branched amine oxides. One such example is N,N-dimethyl-2-propylheptan-1-amine oxide, synthesized from its parent alcohol. researchgate.netunina.it These amine oxide surfactants are valued for being stable, non-toxic, and cost-effective components in detergent formulations, where they often function as wetting agents and foam boosters. researchgate.netacs.orgresearchgate.net

The synthesis of N,N-dimethyl-2-propylheptan-1-amine oxide from 2-propylheptan-1-ol involves converting the alcohol to the corresponding bromide, followed by amination and oxidation. unina.it Research has shown that the branched alkyl tail of this surfactant significantly impacts its surface activity and aggregation behavior compared to its linear counterparts. researchgate.netresearchgate.net

Table 2: Comparison of Branched vs. Linear Amine Oxide Surfactants

Surfactant Structure Key Finding
N,N-dimethyl-2-propylheptan-1-amine oxide Branched Occupies a larger area at the solution interface; aggregates at a much higher concentration. researchgate.net
N,N-dimethyldecyl-1-amine oxide Linear Serves as a linear analog for comparative studies. researchgate.net

This table highlights the structural and behavioral differences between branched and linear amine oxide surfactants.

The branched structure of surfactants derived from 2-propylheptan-1-ol is a critical factor in optimizing wetting and foaming properties. researchgate.netacs.orgresearchgate.net Research indicates that while linear amine oxides are effective, the introduction of branching can alter performance characteristics. For instance, N,N-dimethyl-2-propylheptan-1-amine oxide demonstrates different aggregation behavior, forming larger aggregates at higher concentrations than its linear isomer. researchgate.net

Synthesis and Performance of Branched Amine Oxide Surfactants

Applications in Lubricant and Adhesive Chemistry

2-Propylheptan-1-ol and its esters also find utility in the fields of lubricants and adhesives. chemicalbook.commedchemexpress.comchemsrc.comontosight.aiulprospector.com In lubricant formulations, esters of 2-propylheptan-1-ol can function as synthetic lubricants, valued for their performance at extremely low temperatures. google.com The high boiling point and high molecular weight of this oxo-alcohol contribute to the performance enhancement of these products. wikipedia.org

In the adhesives sector, 2-propylheptan-1-ol is used as a raw material for acrylates. chemicalbook.comulprospector.com Furthermore, surfactants derived from this alcohol are employed in various industrial applications, including coatings, pigment formulations, and adhesives. google.com

Emerging Applications in Specialty Solvents and Materials Science

While 2-Propylheptan-1-al is primarily recognized as a crucial intermediate in industrial chemical synthesis, its downstream derivatives are carving out a significant niche in the development of advanced specialty solvents and novel materials. The unique branched C10 structure, originating from the aldehyde, imparts desirable properties such as low volatility, excellent thermal stability, and specific solubility characteristics to its derivatives, most notably 2-Propylheptan-1-ol.

The conversion of this compound to 2-Propylheptan-1-ol is typically achieved through catalytic hydrogenation. This alcohol then serves as the foundational building block for a range of emerging applications.

Specialty Solvents:

Due to its very limited miscibility with water and its ability to dissolve a wide array of organic compounds, 2-Propylheptan-1-ol is finding utility as a specialty solvent. wikipedia.orgchemicalbook.com Its high boiling point and low volatility make it a suitable medium for chemical reactions requiring elevated temperatures and for inclusion in formulations where solvent evaporation needs to be minimized. It is also used as a processing solvent in various industrial applications. wikipedia.org

Materials Science:

The true potential of this compound chemistry is most evident in the field of materials science, where its derivatives are used to create high-performance polymers, surfactants, and other advanced materials.

Advanced Surfactants: Research has demonstrated the synthesis of novel surfactants from 2-Propylheptan-1-ol. One such example is N,N-dimethyl-2-propylheptan-1-amine oxide, a branched amine oxide surfactant. acs.orgunina.it This surfactant, synthesized from the alcohol, exhibits unique surface activity and aggregation behavior compared to its linear counterparts, making it a candidate for specialized detergent formulations as a wetting agent and foam booster. acs.org The synthesis pathway involves converting 2-Propylheptan-1-ol to a bromide, followed by reactions to introduce the amine oxide group. unina.it

Precursors for Polymer Synthesis: A promising application for 2-Propylheptan-1-ol is as a precursor for acrylate (B77674) monomers. wikipedia.orgchemicalbook.com These monomers, such as 2-propylheptyl acrylate, can be polymerized to create adhesives and resins with enhanced flexibility and durability. wikipedia.orgchemicalbook.com The branched structure derived from the original aldehyde is key to achieving these improved material properties.

High-Performance Plasticizers: The most established industrial application for the alcohol derivative is in the production of the plasticizer Di-(2-propylheptyl) phthalate (DPHP). chemicalbook.com The structure of the 2-propylheptyl side chains in DPHP, which originates from this compound, provides lower volatility and superior thermal stability compared to plasticizers derived from different isomers like isodecyl alcohol. These properties are critical for high-temperature applications of polyvinyl chloride (PVC).

Future Research Directions and Challenges in 2 Propylheptan 1 Al Science

Advancements in Catalytic Efficiency and Sustainable Production Technologies

The industrial production of 2-propylheptan-1-ol (B125120), the alcohol derived from 2-propylheptan-1-al, primarily relies on the hydroformylation of C4 alkenes followed by hydrogenation. wikipedia.org A significant area of future research is the development of more efficient and sustainable catalytic systems for this process.

In line with green chemistry principles, researchers are exploring water-based reaction systems to minimize the use of organic solvents. Furthermore, developing effective catalyst recycling methods, such as membrane filtration, is crucial for reducing metal waste and improving the economic viability of the production process. A one-pot sequential synthesis of 2-propylheptanol from n-valeraldehyde using a Ni-IL/SiO2 catalyst represents a step towards more streamlined and sustainable production. chemsrc.com

Key Research Goals in Sustainable Production:

Research AreaObjective
Catalyst Development Increase selectivity and yield, reduce cost, and improve stability.
Process Optimization Implement continuous-flow reactors and efficient separation techniques.
Green Chemistry Minimize solvent use and develop effective catalyst recycling methods.

Comprehensive Mechanistic Elucidation of Biological Activities and Toxicological Pathways

While this compound itself is primarily an intermediate, its derivatives, particularly 2-propylheptan-1-ol, are subjects of toxicological and biological research. A key challenge is to fully understand the mechanisms behind their biological activities and toxicological effects.

Studies have indicated that 2-propylheptan-1-ol exhibits antimicrobial properties, suggesting potential applications as a preservative or disinfectant. However, the precise mechanisms by which it inhibits microbial growth are not yet fully elucidated. Future research will likely involve detailed studies on its interaction with microbial cell membranes and metabolic pathways.

In terms of toxicology, 2-propylheptan-1-ol is known to be an irritant to the skin and eyes. ixom.combasf.com It is also recognized as harmful to aquatic organisms with long-lasting effects. ixom.combasf.com A significant research challenge is to understand the complete toxicological profile, including its potential for chronic toxicity and effects on different organisms. Repeated exposure to high doses has been shown to cause reversible liver changes in rodents, but the relevance of these findings to humans requires further investigation. basf.com The read-across approach, using data from structurally similar chemicals, is being employed to predict the toxicological properties of 2-alkyl-1-alkanols, including 2-propylheptan-1-ol. oecd.org This approach, however, requires careful validation and consideration of the specific metabolic pathways. oecd.org

Development of Predictive Models for Environmental and Health Risk Assessments

To proactively manage the potential risks associated with this compound and its derivatives, the development of robust predictive models is essential. These models can help in assessing environmental and health risks, especially for new applications or in cases of environmental release.

Quantitative Structure-Activity Relationship (QSAR) models are being used to predict the properties and potential hazards of chemicals based on their molecular structure. umweltbundesamt.de For environmental risk assessment, QSAR models can estimate properties like the octanol-water partition coefficient (log KOW), which is an indicator of a substance's potential for bioaccumulation. umweltbundesamt.de The development of more accurate and validated QSAR models specific to branched-chain alcohols like 2-propylheptan-1-ol is an ongoing research area.

For health risk assessment, predictive models can help in understanding the potential for skin and eye irritation, as well as systemic toxicity. ixom.combasf.com These models, combined with in vitro testing methods, can reduce the need for animal testing while providing valuable safety data. The European Union's REACH regulation emphasizes the use of such alternative methods for chemical safety assessment. europa.eu A conceptual framework for the predictive environmental risk assessment of chemical mixtures, which is relevant given the potential for co-exposure to various chemicals, has been proposed. hh-ra.org

Exploration of Novel Applications in High-Value Chemical Synthesis and Bio-Materials

Beyond its current use as a precursor for plasticizers and surfactants, researchers are exploring novel applications for this compound and its derivatives in the synthesis of high-value chemicals and the development of new bio-materials. wikipedia.orgchemsrc.comchemicalbook.com

The unique branched structure of 2-propylheptan-1-ol makes it an interesting building block for creating specialized molecules. researchgate.net One promising application is as a precursor for acrylate (B77674) monomers, which could be used to produce polymers with enhanced flexibility. wikipedia.org Its properties also make it suitable for use in the cosmetics industry for manufacturing oleate- and palmitate-based materials. wikipedia.org

In the realm of bio-materials, the antimicrobial properties of 2-propylheptan-1-ol could be harnessed in the development of materials with inherent resistance to microbial growth. Furthermore, its use as a special solvent with limited water miscibility opens up possibilities for applications in life sciences. wikipedia.org The synthesis of new heteroleptic strontium complexes using aminoalkoxides derived from compounds like 2-propylheptan-1-ol is being explored for their potential as precursors in materials science. rsc.org The development of novel surfactants, such as N,N-dimethyl-2-propylheptan-1-amine oxide derived from 2-propylheptan-1-ol, with unique properties for specialized applications is also an active area of research. researchgate.netunina.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Propylheptan-1-al, and how can reaction conditions be standardized?

  • Methodology : Begin with catalytic hydrogenation or oxidation of precursor alcohols (e.g., 2-propylheptanol). Use gas chromatography (GC) to monitor reaction progress and optimize parameters (temperature, catalyst loading, solvent polarity). For reproducibility, document purification steps (e.g., distillation, column chromatography) and validate purity via NMR and HPLC .
  • Key Data : Tabulate yields, retention times, and spectral peaks for intermediates. Compare with literature values to identify deviations .

Q. How should researchers characterize this compound’s physicochemical properties?

  • Methodology : Employ a tiered analytical approach:

  • Structural confirmation : 1^1H/13^13C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) .
  • Physical properties : Measure boiling point, density, and refractive index. Use differential scanning calorimetry (DSC) for thermal stability .
    • Data Interpretation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the common pitfalls in synthesizing this compound, and how can they be mitigated?

  • Methodology : Identify side reactions (e.g., over-oxidation, aldol condensation) via LC-MS. Implement inert atmospheres or low-temperature regimes to suppress undesired pathways. Use scavengers (e.g., molecular sieves) to control moisture .
  • Troubleshooting : Compare byproduct profiles across multiple trials and adjust stoichiometry or catalyst systems .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved in structural elucidation?

  • Methodology : Perform heteronuclear correlation spectroscopy (HSQC, HMBC) to assign overlapping signals. Validate using X-ray crystallography if crystalline derivatives are obtainable. For ambiguous cases, synthesize isotopically labeled analogs (e.g., 13^{13}C-enriched) to confirm assignments .
  • Conflict Analysis : Compare results with computational models (e.g., Gaussian-based simulations) and prior literature. Flag inconsistencies in solvent effects or calibration errors .

Q. What experimental designs are suitable for studying this compound’s reactivity in complex matrices?

  • Methodology : Design kinetic studies under pseudo-first-order conditions. Use stopped-flow techniques for fast reactions. For matrix effects (e.g., biological systems), employ LC-MS/MS with isotope dilution to quantify degradation products .
  • Statistical Rigor : Apply ANOVA to assess replicate variability and power analysis to determine sample size adequacy .

Q. How can computational modeling improve the prediction of this compound’s behavior in novel environments?

  • Methodology : Use molecular dynamics (MD) simulations to study solvent interactions. Train machine learning models on existing thermodynamic data (e.g., partition coefficients, pKa) to predict bioavailability or environmental persistence .
  • Validation : Cross-check predictions with experimental adsorption/desorption assays in simulated ecosystems .

Q. What strategies address reproducibility challenges in this compound research?

  • Methodology : Adopt open-science practices: share raw spectral data, chromatograms, and code via repositories like Zenodo. Use standardized reporting templates (e.g., CHAMP list for NMR) .
  • Contradiction Management : Replicate studies with independent labs, focusing on critical variables (e.g., reagent lot numbers, humidity). Publish negative results to reduce publication bias .

Data Presentation Guidelines

  • Tables : Include comparative synthesis yields, spectral assignments, and statistical summaries. Use SI units and IUPAC nomenclature .
  • Figures : Prioritize reaction schematics, chromatographic overlays, and correlation plots. Avoid redundant data in text and visuals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.